molecular formula C34H28O2Pd B8254763 Bis((1,2,4,5-eta)-1,5-diphenyl-1,4-pentadien-3-one)palladium

Bis((1,2,4,5-eta)-1,5-diphenyl-1,4-pentadien-3-one)palladium

Cat. No.: B8254763
M. Wt: 575.0 g/mol
InChI Key: UKSZBOKPHAQOMP-UHFFFAOYSA-N
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Description

Bis((1,2,4,5-eta)-1,5-diphenyl-1,4-pentadien-3-one)palladium is an organometallic compound that features a palladium center coordinated to two 1,5-diphenyl-1,4-pentadien-3-one ligands

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis((1,2,4,5-eta)-1,5-diphenyl-1,4-pentadien-3-one)palladium typically involves the reaction of palladium salts with 1,5-diphenyl-1,4-pentadien-3-one ligands under controlled conditions. Common palladium sources include palladium(II) chloride or palladium(II) acetate. The reaction is often carried out in an inert atmosphere, such as under nitrogen or argon, to prevent oxidation.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

Bis((1,2,4,5-eta)-1,5-diphenyl-1,4-pentadien-3-one)palladium can undergo various chemical reactions, including:

    Oxidation: The palladium center can be oxidized to higher oxidation states.

    Reduction: The compound can be reduced to form palladium(0) species.

    Substitution: Ligands can be substituted with other donor molecules.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and halogens.

    Reduction: Reducing agents such as hydrogen gas, sodium borohydride, or lithium aluminum hydride are used.

    Substitution: Ligand exchange reactions often involve phosphines, amines, or other coordinating ligands.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield palladium(IV) complexes, while reduction could produce palladium(0) nanoparticles.

Scientific Research Applications

Chemistry

In chemistry, Bis((1,2,4,5-eta)-1,5-diphenyl-1,4-pentadien-3-one)palladium is studied for its catalytic properties. It can serve as a catalyst in various organic transformations, including cross-coupling reactions, hydrogenation, and polymerization.

Biology and Medicine

The compound’s potential biological activity is of interest in medicinal chemistry. Researchers investigate its interactions with biological molecules and its potential as a therapeutic agent.

Industry

In industry, the compound’s catalytic properties can be harnessed for large-scale chemical production processes, such as the synthesis of pharmaceuticals, agrochemicals, and fine chemicals.

Mechanism of Action

The mechanism by which Bis((1,2,4,5-eta)-1,5-diphenyl-1,4-pentadien-3-one)palladium exerts its effects involves the coordination of the palladium center to various substrates. This coordination facilitates the activation of chemical bonds, enabling catalytic transformations. The specific molecular targets and pathways depend on the nature of the reaction and the substrates involved.

Comparison with Similar Compounds

Similar Compounds

  • Bis(triphenylphosphine)palladium(II) chloride
  • Palladium(II) acetate
  • Palladium(II) chloride

Uniqueness

Compared to these similar compounds, Bis((1,2,4,5-eta)-1,5-diphenyl-1,4-pentadien-3-one)palladium offers unique coordination environments and electronic properties due to its specific ligands. This can result in different reactivity and selectivity in catalytic applications.

Properties

IUPAC Name

1,5-diphenylpenta-1,4-dien-3-one;palladium
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C17H14O.Pd/c2*18-17(13-11-15-7-3-1-4-8-15)14-12-16-9-5-2-6-10-16;/h2*1-14H;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKSZBOKPHAQOMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CC(=O)C=CC2=CC=CC=C2.C1=CC=C(C=C1)C=CC(=O)C=CC2=CC=CC=C2.[Pd]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H28O2Pd
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70953892
Record name 1,5-Diphenylpenta-1,4-dien-3-one--palladium (2/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70953892
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

575.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32005-36-0
Record name Palladium, bis((1,2,4,5-eta)-1,5-diphenyl-1,4-pentadien-3-one)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032005360
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,5-Diphenylpenta-1,4-dien-3-one--palladium (2/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70953892
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Palladium, bis[(1,2,4,5-η)-1,5-diphenyl-1,4-pentadien-3-one]
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.123.023
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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